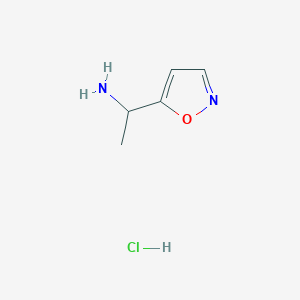

1-Isoxazol-5-YL-ethylamine hydrochloride

Descripción general

Descripción

1-Isoxazol-5-YL-ethylamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .

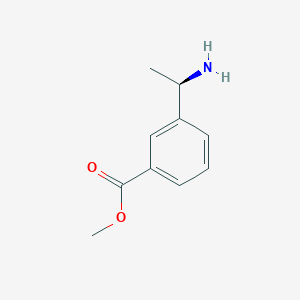

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring attached to an ethylamine group . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

Isoxazoles, including this compound, are synthetically useful due to the presence of a labile N–O bond in the isoxazole ring, which can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

This compound is a white solid . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-Isoxazol-5-YL-ethylamine hydrochloride derivatives have been explored as corrosion inhibitors. Studies have found that imidazoline derivatives, which share structural similarities with this compound, exhibit effective corrosion inhibition properties for mild steel in acidic environments. These findings are significant for industrial applications where corrosion resistance is crucial (Zhang et al., 2015).

Anticancer Activity

Research into the synthesis of isoxazole derivatives, including compounds related to this compound, has revealed their potential in anticancer applications. For instance, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones has shown promising anticancer activity against lung cancer cells, highlighting the potential of these compounds in developing new anticancer drugs (Badiger et al., 2022).

Green Chemistry and Eco-Friendly Synthesis

The eco-friendly synthesis of isoxazole derivatives, closely related to this compound, is gaining attention in green chemistry. Methods that emphasize environmental friendliness, cost-effectiveness, and efficiency are being developed, demonstrating the compound's relevance in sustainable chemical practices (Jia et al., 2021).

Antimicrobial Activity

Studies on the antimicrobial properties of isoxazole derivatives have indicated their effectiveness against various microbial strains. For example, research on the synthesis of new isoxazole compounds has shown significant antibacterial and antifungal activities, suggesting the potential use of these compounds, including this compound derivatives, in developing new antimicrobial agents (Banpurkar et al., 2018).

Direcciones Futuras

Given the significant biological activities of isoxazole derivatives and the synthetic challenges associated with current methods, future research could focus on developing new, eco-friendly synthetic strategies . Additionally, designing new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .

Mecanismo De Acción

Target of Action

1-Isoxazol-5-YL-ethylamine hydrochloride, a derivative of isoxazole, has been found to exhibit a wide spectrum of biological activities. The primary targets of this compound are often associated with its therapeutic potential . For instance, isoxazole derivatives have been shown to inhibit acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission at cholinergic synapses .

Mode of Action

The compound interacts with its targets, such as AChE, by binding to the active site of the enzyme . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action on post-synaptic membranes .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. This pathway is crucial for many physiological processes, including muscle contraction, heart rate, and cognition. The accumulation of acetylcholine due to AChE inhibition can enhance cholinergic transmission, which may have therapeutic benefits in conditions like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission due to the inhibition of AChE. This can lead to improved cognitive function, making it potentially beneficial for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Propiedades

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLBIVGMDGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

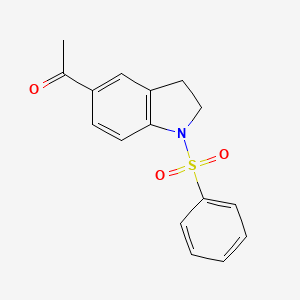

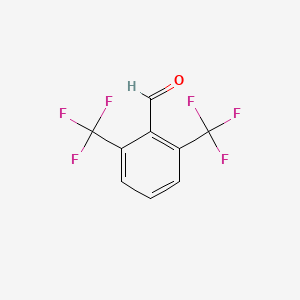

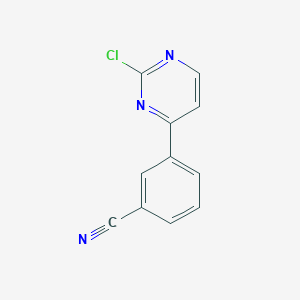

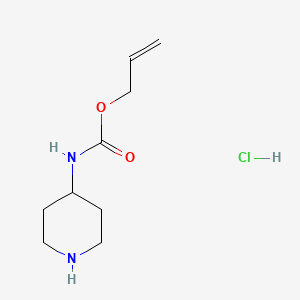

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

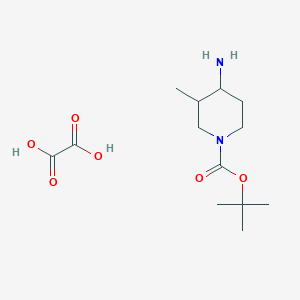

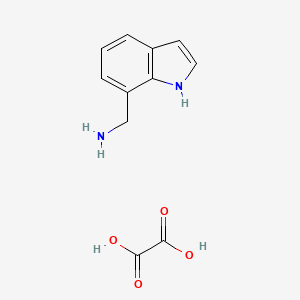

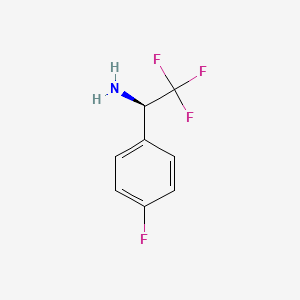

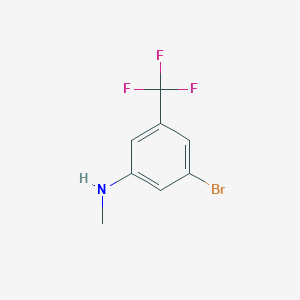

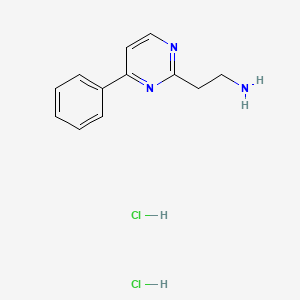

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)